7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-aminopyrazole with a suitable pyridine carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent enzyme inhibitory properties.
1H-Pyrazolo[3,4-b]pyridines: Exhibits a wide range of biomedical applications, including anticancer and anti-inflammatory activities.
Uniqueness
7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxyl group and carboxylic acid moiety contribute to its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-oxo-5-pyridin-4-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-10-5-9(7-1-3-13-4-2-7)15-11-8(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJGZXXQVDYQKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N3C(=N2)C(=CN3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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